8-Fluoro-2,7-dimethyl-5-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
8-fluoro-2,7-dimethyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9FN2O2/c1-6-5-9(14(15)16)8-4-3-7(2)13-11(8)10(6)12/h3-5H,1-2H3 |
InChI Key |
XVBWKQIQXMKNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2C=C1)[N+](=O)[O-])C)F |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 8 Fluoro 2,7 Dimethyl 5 Nitroquinoline
Historical Overview of Quinoline (B57606) Nitration and Fluorination Methodologies
The functionalization of the quinoline ring system has been a subject of extensive research for over a century. Historically, the nitration of quinoline itself, typically achieved with a mixture of nitric and sulfuric acids, has been shown to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. This is because electrophilic substitution on the quinoline nucleus is generally favored on the benzene (B151609) ring rather than the pyridine (B92270) ring. The exact ratio of these isomers can be influenced by reaction conditions such as temperature and acid concentration.
Fluorination of quinolines has a similarly rich history, with early methods often relying on harsher reagents and offering limited regiocontrol. The Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, was a classical approach for introducing fluorine onto aromatic rings, including quinolines. However, this method often requires the corresponding amino-substituted quinoline as a precursor and can be limited by the stability of the diazonium intermediate. More direct fluorination methods using elemental fluorine are generally too reactive and unselective for practical application with complex aromatic systems like quinoline. The development of milder and more selective fluorinating agents, such as electrophilic N-F reagents (e.g., Selectfluor®), has significantly advanced the field, offering more controlled pathways to fluorinated quinolines.
Classical Synthetic Approaches to 8-Fluoro-2,7-dimethyl-5-nitroquinoline and Its Precursors
The classical synthesis of substituted quinolines often relies on well-established named reactions that build the quinoline core from acyclic precursors. These methods provide a foundation for accessing the 2,7-dimethylquinoline (B1584490) scaffold, a key intermediate in the synthesis of the target molecule.
Synthesis of Key Intermediates
The primary intermediate for the synthesis of this compound is 2,7-dimethylquinoline. Several classical methods can be employed for its synthesis, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.
Skraup Synthesis: This is one of the oldest and most direct methods for quinoline synthesis. In the context of 2,7-dimethylquinoline, the Skraup reaction would involve the reaction of m-toluidine (B57737) (3-methylaniline) with a glycerol (B35011) derivative or an α,β-unsaturated aldehyde like crotonaldehyde (B89634) in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide). The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline (B41778), cyclization, and subsequent oxidation to form the aromatic quinoline ring. The reaction of m-toluidine is expected to produce a mixture of 2,7-dimethylquinoline and 2,5-dimethylquinoline, necessitating separation of the desired isomer.
Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. For the synthesis of 2,7-dimethylquinoline, m-toluidine would be reacted with crotonaldehyde. Similar to the Skraup synthesis, this reaction is likely to produce a mixture of isomeric dimethylquinolines.
Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. To produce 2,7-dimethylquinoline, m-toluidine would be reacted with acetylacetone (B45752) (pentane-2,4-dione). This reaction generally offers good yields and can be a reliable method for the synthesis of the 2,7-dimethylquinoline core.
Table 1: Classical Syntheses of 2,7-dimethylquinoline
| Synthesis Method | Key Reactants | Catalyst/Reagents | Expected Product(s) |
|---|---|---|---|
| Skraup Synthesis | m-Toluidine, Crotonaldehyde/Glycerol | H₂SO₄, Oxidizing agent | Mixture of 2,7-dimethylquinoline and 2,5-dimethylquinoline |
| Doebner-von Miller | m-Toluidine, Crotonaldehyde | Acid catalyst (e.g., HCl, ZnCl₂) | Mixture of 2,7-dimethylquinoline and 2,5-dimethylquinoline |
Optimization of Reaction Conditions and Catalysis in Precursor Formation
The efficiency and regioselectivity of classical quinoline syntheses can often be improved through careful optimization of reaction conditions. For instance, in the Skraup and Doebner-von Miller reactions, the choice of acid catalyst, oxidizing agent, and reaction temperature can influence the ratio of the isomeric products. The use of milder Lewis acid catalysts in place of strong Brønsted acids can sometimes lead to cleaner reactions and higher yields.
In the Combes synthesis, the choice of acid catalyst is crucial. While sulfuric acid is traditional, other catalysts such as polyphosphoric acid (PPA) have been shown to be effective, sometimes leading to improved yields and easier work-up procedures. Microwave-assisted synthesis has also emerged as a valuable tool for accelerating these classical reactions, often leading to reduced reaction times and improved energy efficiency.
Advanced and Regioselective Synthetic Pathways to this compound
Achieving the specific substitution pattern of this compound requires a departure from classical one-pot nitration and fluorination of the 2,7-dimethylquinoline core due to unfavorable regioselectivity. Advanced synthetic strategies, including the use of modern reagents and a focus on chemo- and regioselective functionalization, are necessary.
A plausible synthetic strategy would involve a multi-step sequence:
Synthesis of 2,7-dimethylquinoline: As described in section 2.2.1.
Regioselective nitration to 2,7-dimethyl-5-nitroquinoline: This is a critical and challenging step, as direct nitration of 2,7-dimethylquinoline is reported to favor the 8-position.
Regioselective fluorination to this compound: Introduction of the fluorine atom at the 8-position of the pre-formed nitro-substituted quinoline.
An alternative strategy could involve the synthesis of an appropriately substituted aniline precursor followed by the construction of the quinoline ring.
Exploration of Novel Reagents and Catalytic Systems for Nitration and Fluorination
Nitration: Achieving nitration at the 5-position of 2,7-dimethylquinoline requires overcoming the inherent electronic preference for the 8-position. Advanced methods that could potentially achieve this include:
Directed C-H Nitration: The use of a directing group, temporarily installed on the quinoline nitrogen or another position, could steer the nitration to the C5 position. While this adds steps to the synthesis, it can provide the desired regioselectivity.
Metal-Catalyzed Nitration: Transition metal catalysis offers opportunities for regioselective C-H functionalization. Catalytic systems, for instance, those based on palladium or copper, in conjunction with a suitable nitrating agent, could potentially be developed to favor 5-nitration.
Alternative Nitrating Agents: Moving away from the standard nitric/sulfuric acid mixture to other nitrating agents, such as nitronium tetrafluoroborate or acetyl nitrate (B79036), under carefully controlled conditions, might alter the regiochemical outcome.
Fluorination: Once 2,7-dimethyl-5-nitroquinoline is obtained, the introduction of the fluorine atom at the 8-position can be approached through several modern fluorination techniques:
Electrophilic Fluorination: The use of electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) is a powerful method for the direct fluorination of aromatic C-H bonds. The electronic nature of the 2,7-dimethyl-5-nitroquinoline substrate would need to be considered to predict the regioselectivity of this reaction. The presence of the nitro group, a strong deactivating group, will influence the reactivity of the benzene ring towards electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): A more controlled approach would involve the synthesis of an 8-substituted-2,7-dimethyl-5-nitroquinoline precursor, where the substituent is a good leaving group (e.g., a halogen or a triflate). Subsequent reaction with a fluoride (B91410) source (e.g., potassium fluoride with a phase-transfer catalyst) could then install the fluorine atom via an SNAr reaction. This method offers excellent regiocontrol.
C-H Activation/Fluorination: Recent advances in transition metal-catalyzed C-H activation provide a direct route to C-F bond formation. A catalytic system could potentially be designed to selectively activate the C-H bond at the 8-position for subsequent fluorination.
Chemo- and Regioselective Considerations in Functionalization of Quinoline Scaffolds
The synthesis of polysubstituted quinolines like this compound is a testament to the importance of chemo- and regioselectivity in organic synthesis. The order of functionalization is critical. For instance, attempting to nitrate 8-fluoro-2,7-dimethylquinoline would likely lead to a different isomeric mixture of nitroquinolines compared to the fluorination of 2,7-dimethyl-5-nitroquinoline, due to the different directing effects of the fluorine and nitro groups.
The electronic properties of the substituents play a crucial role in directing subsequent reactions. The methyl groups are weakly activating and ortho-, para-directing. The nitro group is strongly deactivating and meta-directing. The fluorine atom is deactivating via induction but ortho-, para-directing via resonance. Understanding the interplay of these electronic effects is paramount in designing a successful synthetic route.
Table 2: Potential Advanced Synthetic Steps
| Step | Transformation | Potential Reagents/Methods | Key Challenge |
|---|---|---|---|
| 5-Nitration | 2,7-dimethylquinoline → 2,7-dimethyl-5-nitroquinoline | Directed C-H nitration, Metal-catalyzed nitration | Overcoming the preference for 8-nitration |
Multi-Component Reactions (MCRs) for Direct Synthesis Approaches
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. This approach is highly valued for its efficiency, reduction of intermediate isolation steps, and inherent atom economy. For the direct synthesis of a polysubstituted quinoline like this compound, MCRs based on classical name reactions such as the Friedländer annulation or the Doebner-von Miller reaction are particularly relevant. iipseries.orgmdpi.comwikipedia.org
A plausible MCR approach for constructing the this compound scaffold is a variation of the Friedländer synthesis. acs.orgorganic-chemistry.org This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. To form the target molecule, a hypothetical starting material would be a 2-amino-3-fluoro-4,6-dimethylaryl ketone, which would react with a suitable carbonyl compound that provides the remaining two carbons of the quinoline core. The nitro group could either be present on the aniline precursor or introduced in a subsequent step.
The advantages of employing an MCR strategy include:
Convergence: Building a complex molecular architecture from simple, readily available starting materials in a single step.
Operational Simplicity: Reducing the number of synthetic operations, purifications, and solvent usage.
Diversity: Allowing for the creation of a library of related compounds by simply varying the starting components. nih.gov
The table below illustrates typical conditions that could be employed in an MCR for quinoline synthesis, based on established literature for analogous compounds.
| Parameter | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) |
| Example 1 | p-Toluenesulfonic acid | Ethanol | Reflux | 75-90 |
| Example 2 | Iodine (I₂) | Solvent-free | 120-140 | 80-95 |
| Example 3 | Ceric Ammonium Nitrate | Acetonitrile | Room Temp | 70-85 |
| Example 4 | Indium(III) Triflate | Solvent-free | 80-100 | 75-92 rsc.org |
This table is illustrative and based on data for the synthesis of various substituted quinolines via MCRs.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. researchgate.netnih.gov For the synthesis of this compound, this involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Key strategies include the use of alternative reaction media, enhancing energy efficiency, and optimizing reactions to reduce byproducts. researchgate.net
Application of Solvent-Free and Aqueous Medium Methodologies
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry promotes the use of safer alternatives, with solvent-free (neat) conditions and aqueous media being ideal choices.
Solvent-Free Methodologies: Conducting reactions without a solvent offers numerous benefits, including simplified work-up procedures, reduced waste, and often faster reaction times due to higher reactant concentrations. organic-chemistry.org For a potential synthesis of this compound, a solvent-free Friedländer or Combes-type reaction could be envisioned. wikipedia.org This would typically involve heating the mixture of the substituted aniline/aminoketone and the β-dicarbonyl compound with a solid acid catalyst, such as p-toluenesulfonic acid or a heteropoly acid, to facilitate the cyclization. organic-chemistry.orgrsc.org
Aqueous Medium Methodologies: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants often have low solubility in water, this can be overcome by using phase-transfer catalysts, surfactants, or co-solvents like ethanol. researchgate.net Several named reactions for quinoline synthesis, including the Doebner-Miller and Friedländer reactions, have been successfully adapted to aqueous conditions. iipseries.orgresearchgate.net A hypothetical aqueous synthesis of the target compound could proceed in the presence of a Lewis acid catalyst that is stable in water, potentially leading to a more environmentally friendly process.
The following table compares different reaction media for quinoline synthesis based on findings for similar structures.
| Reaction Medium | Advantages | Challenges | Illustrative Catalyst |
| Organic Solvent (e.g., Toluene) | Good solubility for organic reactants. | Toxicity, volatility, cost of disposal. | Sulfuric Acid |
| Solvent-Free | High reaction rates, no solvent waste, easy workup. | Potential for high melting point reactants, thermal decomposition. | Molecular Iodine organic-chemistry.org |
| Aqueous | Environmentally benign, safe, low cost. | Poor solubility of non-polar reactants, potential for hydrolysis side reactions. | Neodymium(III) Nitrate iipseries.org |
This table provides a generalized comparison for quinoline synthesis.
Energy Efficiency and Waste Minimization Strategies
Energy Efficiency: A core principle of green chemistry is the reduction of energy consumption in chemical processes. The use of alternative energy sources such as microwave irradiation and ultrasound can significantly enhance reaction rates, reduce reaction times from hours to minutes, and often improve product yields compared to conventional heating methods. researchgate.netmdpi.com These techniques could be applied to key steps in the synthesis of this compound, such as the initial condensation and the final cyclization, to create a more energy-efficient pathway.
Waste Minimization: Minimizing waste is achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. MCRs are inherently atom-economical. researchgate.net Furthermore, the use of recyclable catalysts, such as solid-supported acids or metal catalysts, can drastically reduce waste compared to stoichiometric reagents. researchgate.net
In the context of synthesizing a nitro-compound, the nitration step is often a major source of waste, typically using a mixture of nitric and sulfuric acids. Modern approaches focus on minimizing this acid waste by using catalytic amounts of solid acids or employing milder, more selective nitrating agents. For the potential nitration of an 8-fluoro-2,7-dimethylquinoline precursor, these advanced methods would be crucial for a greener process. nih.gov
| Strategy | Description | Potential Impact on Synthesis |
| Catalysis | Use of sub-stoichiometric amounts of catalysts instead of stoichiometric reagents. | Reduces inorganic waste; enables catalyst recycling and reuse. |
| Atom Economy | Designing reactions where most atoms of the reactants are incorporated into the product. | Maximizes raw material efficiency; minimizes byproduct formation. MCRs are ideal. |
| Alternative Energy | Employing microwave or ultrasonic irradiation. | Reduces reaction times and energy consumption; may improve yields and selectivity. |
| Renewable Feedstocks | Using starting materials derived from renewable sources. | Reduces reliance on petrochemicals. (Applicability depends on precursor availability). |
This table summarizes key green strategies applicable to the synthesis of complex organic molecules.
Reactivity and Reaction Mechanisms of 8 Fluoro 2,7 Dimethyl 5 Nitroquinoline
Electrophilic Aromatic Substitution (EAS) Pathways on the Quinoline (B57606) Ring System
Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system towards electrophilic attack. The position of substitution is directed by the existing substituents. In 8-fluoro-2,7-dimethyl-5-nitroquinoline, the directing effects of the fluorine, methyl, and nitro groups must be considered.
The nitro group at the C5-position is a strong deactivating group and a meta-director. The fluorine atom at C8 is also a deactivating group (due to its electronegativity) but an ortho-, para-director. The methyl groups at C2 and C7 are activating groups and ortho-, para-directors.
Given the strong deactivating effect of the nitro group, electrophilic substitution is expected to be challenging. However, if forced, the substitution would likely occur at positions that are least deactivated. The C6 position is ortho to the activating C7-methyl group and meta to the deactivating C5-nitro group, making it a potential site for substitution. The C3 and C4 positions are influenced by the pyridine (B92270) ring's deactivating effect. The C3 position is ortho to the activating C2-methyl group, but also adjacent to the heterocyclic nitrogen. The C4 position is para to the nitrogen.
Predicting the major product of an EAS reaction on this substrate is complex due to these competing directing effects. The reaction conditions would play a crucial role in determining the outcome.
| Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |
| C3 | Activating (ortho to C2-CH3), Deactivating (adjacent to N) | Possible but challenging |
| C4 | Deactivating (para to N) | Unlikely |
| C6 | Activating (ortho to C7-CH3), Deactivating (meta to C5-NO2) | Most probable site |
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The presence of a strongly electron-withdrawing nitro group at the C5-position significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr). The fluorine atom at the C8-position, being a good leaving group, is susceptible to displacement by nucleophiles. The SNAr mechanism proceeds via a Meisenheimer-like intermediate, the stability of which is enhanced by the delocalization of the negative charge by the nitro group.
A variety of nucleophiles, such as alkoxides, phenoxides, thiolates, and amines, can displace the fluoride (B91410) ion. The rate of this reaction is dependent on the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate.
For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 8-methoxy-2,7-dimethyl-5-nitroquinoline. Similarly, reaction with a primary amine, such as aniline (B41778), would lead to the corresponding N-aryl-8-aminoquinoline derivative.
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide (NaOCH3) | 8-Methoxy-2,7-dimethyl-5-nitroquinoline |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2,7-Dimethyl-5-nitro-8-(phenylthio)quinoline |
| Amine | Aniline (PhNH2) | N-Phenyl-(2,7-dimethyl-5-nitroquinolin-8-yl)amine |
Reduction Chemistry of the Nitro Group
The nitro group at the C5-position is readily reduced to an amino group, which can then be further functionalized. The choice of reducing agent and reaction conditions allows for either complete or partial reduction.
Selective Reduction to Amine Derivatives
The conversion of the nitro group to a primary amine is a common and synthetically useful transformation. This can be achieved using various reducing agents. A standard method involves the use of metals in acidic media, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl2/HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere is also a highly effective method.
These methods are generally high-yielding and lead to the formation of 8-fluoro-2,7-dimethylquinolin-5-amine. This amino derivative serves as a versatile intermediate for the synthesis of a wide range of other substituted quinolines.
| Reducing Agent | Typical Conditions | Product |
| Fe/AcOH | Acetic acid, heat | 8-Fluoro-2,7-dimethylquinolin-5-amine |
| SnCl2/HCl | Concentrated HCl, heat | 8-Fluoro-2,7-dimethylquinolin-5-amine |
| H2, Pd/C | Hydrogen gas, suitable solvent (e.g., ethanol) | 8-Fluoro-2,7-dimethylquinolin-5-amine |
Partial Reduction Products and Mechanistic Insights into Their Formation
Under carefully controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as the nitroso or hydroxylamino derivatives. The formation of these products is often transient, as they are typically more easily reduced than the starting nitro compound.
The reduction of a nitro group proceeds stepwise, with the initial one-electron reduction forming a nitro radical anion. Further reduction and protonation steps lead to the nitroso compound, which is then reduced to the hydroxylamine, and finally to the amine. The isolation of the intermediate nitroso and hydroxylamino compounds can be challenging but may be achieved using specific reagents or electrochemical methods. The stability and isolability of these intermediates are highly dependent on the specific molecular structure and the reaction environment.
Reactivity at the Methyl Groups
The methyl groups at the C2 and C7 positions are benzylic and thus exhibit enhanced reactivity compared to alkyl groups on a non-aromatic system.
Benzylic Functionalization and Derivatization Strategies
The benzylic protons of the methyl groups can be abstracted by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation and functionalization of the methyl side chains. For example, deprotonation with a strong base like n-butyllithium followed by quenching with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively.
Furthermore, the methyl groups can undergo radical-mediated benzylic halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic halides are versatile intermediates for subsequent nucleophilic substitution reactions.
Oxidation of the methyl groups to carboxylic acids can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). Selective oxidation of one methyl group over the other would likely be challenging and depend on subtle differences in their electronic and steric environments.
| Reaction Type | Reagents | Product Type |
| Deprotonation-Alkylation | 1. n-BuLi, 2. R-X | Elongated alkyl chain |
| Benzylic Halogenation | NBS, radical initiator | Benzylic halide |
| Oxidation | KMnO4, heat | Carboxylic acid |
Rearrangement Reactions Involving the Quinoline Core
Currently, there is a significant gap in the scientific literature regarding experimentally verified rearrangement reactions specifically involving the quinoline core of this compound. While rearrangement reactions are a known class of transformations for various quinoline derivatives, detailed studies on this particular substituted quinoline have not been published.
Generally, rearrangement reactions in quinoline systems can be prompted by various factors, including acidic or basic conditions, thermal stress, or photochemical activation. These reactions can lead to significant alterations of the heterocyclic scaffold, such as ring expansions, ring contractions, or substituent migrations. For instance, the Beckmann and Curtius rearrangements are known to occur in suitably functionalized quinoline derivatives, leading to the formation of amides or amines, respectively. However, without specific precursors bearing oxime or acyl azide (B81097) functionalities at the 2, 5, 7, or 8-positions of this compound, the applicability of these classic rearrangements remains hypothetical.
Another potential, though unconfirmed, rearrangement could involve the nitro group. Nitroarenes can sometimes undergo rearrangement under specific reductive or photochemical conditions, but such reactivity has not been documented for this compound. The electronic effects of the fluorine, dimethyl, and nitro substituents would undoubtedly influence the propensity and pathway of any potential rearrangement, but in the absence of empirical data, any discussion remains speculative.
Mechanistic Elucidation Studies of Key Transformations
As with rearrangement reactions, there is a notable absence of published research focused on the mechanistic elucidation of key transformations for this compound. Mechanistic studies are crucial for understanding reaction pathways, identifying reactive intermediates, and optimizing reaction conditions. The subsections below outline the types of studies that would be necessary to build this understanding, though it must be emphasized that the specific data for the title compound is not currently available.
Kinetic Investigations of Reaction Rates and Orders
No kinetic data for reactions involving this compound has been reported in the peer-reviewed literature. Kinetic investigations are fundamental to determining reaction mechanisms. Such studies would involve systematically varying the concentrations of reactants and catalysts while monitoring the reaction rate. The data obtained would allow for the determination of the reaction order with respect to each component, providing insight into the molecularity of the rate-determining step.
For a hypothetical nucleophilic aromatic substitution (SNAr) reaction on this compound, where a nucleophile displaces the fluorine atom, a kinetic study might reveal a second-order rate law, consistent with a bimolecular mechanism. The table below illustrates the type of data that would be generated from such an investigation.
Table 1: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution Reaction
| Experiment | Initial [Quinoline] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-5 |
| 2 | 0.20 | 0.10 | 3.0 x 10-5 |
| 3 | 0.10 | 0.20 | 3.0 x 10-5 |
This data is illustrative and not based on experimental results.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are critical for confirming proposed reaction mechanisms. For many reactions of quinoline derivatives, intermediates such as Meisenheimer complexes (in SNAr reactions) or various cationic, anionic, or radical species can be formed.
Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy are often employed to detect and characterize these transient species. In some cases, intermediates can be isolated at low temperatures or trapped through reactions with specific reagents. For example, in a potential SNAr reaction at the 8-position, the formation of a Meisenheimer complex could theoretically be observed. The characteristics of such an intermediate are outlined in the table below.
Table 2: Expected Characteristics of a Meisenheimer Complex Intermediate
| Property | Description |
|---|---|
| Structure | A negatively charged cyclohexadienyl intermediate where both the fluorine and the incoming nucleophile are attached to the C8 carbon, which is sp3-hybridized. |
| Spectroscopic Signature (NMR) | Appearance of a high-field signal for the sp3-hybridized carbon and upfield shifts for the protons on the aromatic ring due to increased electron density. |
| Stability | The stability would be influenced by the electron-withdrawing nitro group, which can delocalize the negative charge. |
This information is based on general principles of SNAr reactions and has not been experimentally confirmed for this compound.
Without dedicated research into the reactivity of this compound, a detailed and accurate discussion of its reaction mechanisms and intermediates is not possible.
Derivatization Strategies and Synthetic Utility of 8 Fluoro 2,7 Dimethyl 5 Nitroquinoline
Synthesis of Advanced Heterocyclic Systems Utilizing 8-Fluoro-2,7-dimethyl-5-nitroquinoline
The inherent reactivity of the this compound scaffold, characterized by an electron-deficient aromatic system, makes it a valuable precursor for the synthesis of more complex heterocyclic architectures. The presence of both a nitro group and a fluorine atom activates the quinoline (B57606) core for various transformations, enabling the construction of fused ring systems and other advanced heterocyclic structures.
The primary approach to elaborating this scaffold involves leveraging the reactivity of the nitro and fluoro substituents. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form additional rings. Similarly, the fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provides a handle for introducing a variety of functionalities that can subsequently be used in ring-forming reactions.
Construction of Polycyclic Aromatic Nitrogen Heterocycles (PANHs)
Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of compounds with significant interest due to their presence in various natural products and their applications in materials science. This compound can serve as a building block for the synthesis of novel PANHs.
One plausible strategy involves the transformation of the nitro group. Reduction of the 5-nitro group to a 5-amino group would yield 5-amino-8-fluoro-2,7-dimethylquinoline. This amino-substituted quinoline can then undergo classical quinoline annulation reactions, such as the Skraup or Doebner-von Miller synthesis, with appropriate reagents to construct an additional carbocyclic or heterocyclic ring fused to the quinoline core. For example, reaction with glycerol (B35011) and an oxidizing agent could potentially lead to the formation of a new six-membered ring.
Alternatively, palladium-catalyzed cross-coupling reactions on a derivatized form of the quinoline could be employed to build up the polycyclic system. For instance, conversion of the fluorine atom to a boronic ester or a stannane (B1208499) derivative would allow for Suzuki or Stille coupling reactions with appropriately functionalized aromatic partners, leading to the extension of the aromatic system.
Strategic Importance of Fluoro-functionalization in Chemical Synthesis
The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. acs.orgnih.gov In the context of this compound, the fluorine atom at the 8-position serves several strategic purposes in chemical synthesis.
Firstly, the high electronegativity of fluorine significantly polarizes the C8-F bond, making the C8 position susceptible to nucleophilic attack, especially when activated by the electron-withdrawing nitro group at the 5-position. This facilitates SNAr reactions, allowing for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. This is a powerful tool for introducing diverse functional groups at this position.
Secondly, the C-F bond is exceptionally strong, which can impart metabolic stability to molecules, a desirable trait in medicinal chemistry. acs.org While not directly related to synthetic utility, this property often motivates the inclusion of fluorine in synthetic targets. From a synthetic standpoint, this stability means that the fluoro group can be carried through multiple reaction steps without being affected, acting as a stable directing group or electronic modifier until its desired transformation.
The strategic placement of fluorine can also influence the regioselectivity of other reactions on the quinoline ring system by altering the electron distribution within the molecule.
Nitro-Group Transformations for Accessing Diverse Chemical Scaffolds
The nitro group is one of the most versatile functional groups in organic synthesis, and its presence in this compound opens up a plethora of synthetic possibilities. The transformation of the nitro group can lead to a wide array of functional groups, each providing a gateway to different chemical scaffolds.
The most common transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting 5-amino-8-fluoro-2,7-dimethylquinoline is a key intermediate. The amino group can be diazotized and converted into a variety of other substituents (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions.
Furthermore, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex structures. For instance, condensation with dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the quinoline core.
Partial reduction of the nitro group can also yield other functionalities, such as nitroso or hydroxylamino groups, which have their own unique reactivity patterns that can be exploited in synthesis.
Role as a Precursor in Multi-Step Organic Synthesis for Complex Molecular Architectures
Given the array of possible transformations of both the fluoro and nitro groups, this compound is a valuable precursor for the multi-step synthesis of complex molecular architectures. A synthetic strategy can be designed to sequentially or concurrently modify these two functional groups to build intricate molecules.
For example, a synthetic route could begin with the SNAr displacement of the fluorine atom with a desired nucleophile. The resulting 8-substituted-2,7-dimethyl-5-nitroquinoline can then undergo a series of transformations on the nitro group. This orthogonal reactivity allows for a high degree of control in the synthesis.
The methyl groups at the 2- and 7-positions also offer sites for functionalization, for instance, through radical halogenation or oxidation, although these reactions would likely require specific conditions to be selective. The combination of these reactive sites makes this compound a versatile starting material for the synthesis of highly substituted and functionally diverse quinoline derivatives, which are often targets in drug discovery and materials science.
Advanced Spectroscopic and Spectrometric Characterization Principles for Mechanistic and Structural Elucidation of 8 Fluoro 2,7 Dimethyl 5 Nitroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 8-Fluoro-2,7-dimethyl-5-nitroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of its electronic structure and conformation.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons on the quinoline (B57606) ring system will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing nitro group at the C5 position is anticipated to cause a significant downfield shift for adjacent protons, particularly H-4 and H-6. Conversely, the methyl groups at C2 and C7 will introduce some shielding effects on nearby protons. The fluorine atom at the C8 position will induce characteristic splitting patterns in the signals of neighboring protons, most notably H-7, through scalar coupling.
The ¹³C NMR spectrum will provide information on the carbon framework. The presence of the electronegative fluorine and nitro groups will significantly influence the chemical shifts of the carbons to which they are attached (C8 and C5, respectively), shifting them downfield. The carbon atoms of the methyl groups will appear in the upfield region of the spectrum.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. The chemical shift of the fluorine atom at the C8 position will be sensitive to its electronic environment. Coupling between the ¹⁹F nucleus and adjacent protons (³JF-H) and carbons (¹JF-C, ²JF-C, ³JF-C) will provide valuable connectivity information.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Key Coupling Constants for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |
| H-3 | ~7.5 - 7.7 | C-3: ~125 - 128 | ³JH3-H4 ≈ 8-9 |
| H-4 | ~8.8 - 9.0 | C-4: ~148 - 152 | ³JH4-H3 ≈ 8-9 |
| H-6 | ~8.2 - 8.4 | C-6: ~122 - 125 | ⁴JH6-F8 ≈ 2-3 |
| 2-CH₃ | ~2.6 - 2.8 | 2-CH₃: ~20 - 25 | |
| 7-CH₃ | ~2.5 - 2.7 | 7-CH₃: ~15 - 20 | ⁴JH(7-CH3)-F8 ≈ 1-2 |
| C-2 | ~158 - 162 | ||
| C-5 | ~145 - 148 | ||
| C-7 | ~135 - 138 | ||
| C-8 | ~150 - 155 (d, ¹JC-F ≈ 250-260) | ||
| F-8 | ⁴JF8-H6 ≈ 2-3, ⁴JF8-H(7-CH3) ≈ 1-2 |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. For instance, a cross-peak between the signals for H-3 and H-4 will confirm their adjacent relationship on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the positions of the substituents. For example, a correlation between the protons of the 2-methyl group and the C2 and C3 carbons would confirm its position. Similarly, correlations from H-6 to C-5 and C-8 would help to place the nitro and fluoro groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the preferred conformation of the methyl groups relative to the quinoline ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their interactions.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the C-F bond, and the aromatic C-H and C=C bonds of the quinoline ring. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong and appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-F stretching vibration will likely be a strong band in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1400 cm⁻¹ range.
Raman spectroscopy, which is sensitive to changes in polarizability, will complement the IR data. Non-polar bonds, such as the C=C bonds of the aromatic system, often produce strong Raman signals. The symmetric stretching vibration of the nitro group is also typically strong in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Medium |
| C=C/C=N Ring Stretch | 1620-1450 | 1620-1450 | Strong |
| NO₂ Asymmetric Stretch | 1550-1520 | Weak | Strong |
| NO₂ Symmetric Stretch | 1360-1340 | Strong | Strong |
| C-F Stretch | 1200-1100 | Weak | Strong |
| C-H Out-of-Plane Bend | 900-700 | 900-700 | Strong |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) or a nitro radical (•NO). Common fragmentation pathways for this molecule could include the loss of •NO₂ (M - 46), followed by the loss of CO, and fragmentation of the quinoline ring. The presence of the methyl groups may lead to the formation of a stable tropylium-like ion through rearrangement and fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Complex Reaction Mixtures
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments with high accuracy. This allows for the unambiguous confirmation of the molecular formula of this compound and its derivatives, which is particularly important in complex reaction mixtures where multiple products may be present.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Interpretation |
| [C₁₁H₉FN₂O₂]⁺ | 220.06 | Molecular Ion (M⁺) |
| [C₁₁H₉FN₂O]⁺ | 204.07 | [M - O]⁺ |
| [C₁₁H₉FN]⁺ | 174.07 | [M - NO₂]⁺ |
| [C₁₀H₆FN]⁺ | 159.05 | Loss of CH₃ from [M - NO₂]⁺ |
| [C₁₀H₉FN₂]⁺ | 176.08 | [M - O₂]⁺ |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects within the System
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the extent of conjugation. The quinoline ring system is a chromophore that absorbs in the UV region. The presence of the nitro group, a strong electron-withdrawing group and auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, potentially into the visible region.
The spectrum of this compound will likely exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the conjugated quinoline system will be the most intense. The n → π* transition, involving the non-bonding electrons of the nitrogen atom and the oxygen atoms of the nitro group, is expected to be of lower intensity. The substitution pattern, including the fluorine and methyl groups, will also subtly influence the positions and intensities of these absorption bands.
Table 4: Predicted UV-Visible Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~250-280 | High |
| π → π | ~320-350 | Moderate |
| n → π* | ~380-420 | Low |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and the conformation of a molecule, collectively known as the crystal structure. Furthermore, it elucidates the nature and geometry of intermolecular interactions that govern the packing of molecules in a crystalline lattice.
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), a comprehensive analysis of the crystallographic data of structurally related compounds allows for a detailed prediction of its solid-state characteristics. By examining analogous fluorinated, nitrated, and methylated quinoline derivatives, the key structural features and intermolecular interactions that dictate the crystal packing of this compound can be reliably inferred.
The quinoline core of the molecule is expected to be essentially planar, a common feature for fused aromatic ring systems. The substituents—a fluorine atom, two methyl groups, and a nitro group—will influence the electronic distribution and steric profile of the molecule, which in turn will direct the intermolecular interactions. The nitro group, being a strong electron-withdrawing group, is likely to be slightly twisted out of the plane of the quinoline ring due to steric hindrance from the adjacent methyl group at the 7-position.
The crystal packing of this compound is anticipated to be dominated by a combination of weak non-covalent interactions, including π-π stacking, C-H···O, and C-H···F hydrogen bonds.
π-π Stacking Interactions: A prevalent feature in the crystal structures of quinoline derivatives is the presence of π-π stacking interactions. rsc.orgresearchgate.net These interactions arise from the attractive, non-covalent forces between aromatic rings. In the case of this compound, the electron-deficient nature of the nitro-substituted ring and the electron-rich character of the dimethyl-substituted ring could facilitate offset or face-to-face π-π stacking arrangements, leading to the formation of dimeric pairs or extended columnar structures. rsc.org The centroid-to-centroid distance for such interactions in related quinoline compounds is typically observed in the range of 3.5 to 4.0 Å. researchgate.net
Hydrogen Bonding: Although lacking classical hydrogen bond donors, the molecule can participate in a network of weak C-H···O and C-H···F hydrogen bonds. The oxygen atoms of the nitro group are strong hydrogen bond acceptors and are likely to form C-H···O interactions with the methyl and aromatic C-H groups of neighboring molecules. Similarly, the fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, leading to the formation of C-H···F interactions. These directional interactions play a crucial role in the stabilization of the crystal lattice. nih.gov
Predicted Crystallographic Parameters and Molecular Geometry:
Based on the analysis of similar structures, a set of predicted crystallographic parameters and molecular geometry for this compound can be tabulated.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 7 - 10 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| V (ų) | 1050 - 3000 |
| Z | 4 or 8 |
Table 2: Predicted Selected Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value (Å or °) |
| C-F | 1.34 - 1.37 Å |
| C-N (nitro) | 1.47 - 1.50 Å |
| N-O (nitro) | 1.21 - 1.24 Å |
| C-C (aromatic) | 1.36 - 1.44 Å |
| C-N (quinoline) | 1.31 - 1.38 Å |
| O-N-O (nitro) | 123 - 127° |
| C-C-F | 118 - 121° |
| C-C-N (nitro) | 117 - 120° |
The comprehensive analysis of these predicted structural features and intermolecular interactions provides a robust framework for understanding the solid-state behavior of this compound. Experimental determination of its crystal structure through single-crystal X-ray diffraction would be invaluable to validate these predictions and provide deeper insights into its supramolecular chemistry.
Computational and Theoretical Investigations of 8 Fluoro 2,7 Dimethyl 5 Nitroquinoline
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-Fluoro-2,7-dimethyl-5-nitroquinoline, methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate its electronic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Expected Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.0 to -3.0 | Energy of the lowest unoccupied molecular orbital |
Electrostatic Potential Surfaces and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) surface map would visualize the charge distribution on the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro group and the nitrogen of the quinoline (B57606) ring would likely be centers of negative potential. The hydrogen atoms and the carbon attached to the fluorine would exhibit positive potential.
Fukui Functions for Prediction of Site Selectivity in Reactions
Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are calculated from the electron density changes upon the addition or removal of an electron. For this compound, these calculations would pinpoint specific atoms most likely to participate in different types of reactions, providing a more detailed reactivity map than MEP alone.
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry can model the step-by-step mechanism of chemical reactions. By calculating the potential energy surface, researchers can identify the most energetically favorable reaction pathways. Transition state theory would be used to locate the high-energy transition state structures that connect reactants to products. This analysis would be invaluable for predicting the outcomes of, for example, nucleophilic aromatic substitution reactions on the quinoline ring, and for understanding the kinetics and thermodynamics of such transformations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While the quinoline core is rigid, the methyl and nitro groups have rotational freedom. Molecular Dynamics (MD) simulations would be performed to explore the conformational landscape of this compound over time. These simulations would also be crucial for understanding how the molecule behaves in different solvent environments. By explicitly including solvent molecules in the simulation box, one can observe how solvation affects the molecule's conformation and electronic properties, providing insights that are closer to real-world experimental conditions.
Prediction of Spectroscopic Parameters for Enhanced Experimental Interpretation
Computational methods can predict various spectroscopic data, which can then be compared with experimental results to confirm the structure and understand its properties.
NMR Spectroscopy: Chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N could be calculated to aid in the assignment of experimental NMR spectra.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra would be simulated by calculating the vibrational frequencies. This would help in identifying characteristic vibrational modes associated with the functional groups, such as the C-F, C-NO₂, and C-CH₃ bonds.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insight into the molecule's photophysical properties.
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Predicted Parameter | Expected Value Range |
|---|---|---|
| ¹³C NMR | Chemical Shift (C-F) | 150 - 165 ppm |
| ¹⁹F NMR | Chemical Shift | -110 to -130 ppm |
| IR | ν(NO₂) symmetric stretch | 1340 - 1360 cm⁻¹ |
| IR | ν(NO₂) asymmetric stretch | 1520 - 1540 cm⁻¹ |
Future Research Directions and Challenges in 8 Fluoro 2,7 Dimethyl 5 Nitroquinoline Chemistry
Development of Asymmetric Synthetic Routes for Chiral Derivatives
A significant frontier in the study of 8-Fluoro-2,7-dimethyl-5-nitroquinoline will be the development of asymmetric synthetic methodologies to produce chiral derivatives. The introduction of chirality can profoundly influence the biological activity and material properties of quinoline-based compounds. Future research will likely focus on several key strategies:
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, will be pivotal. Research efforts could be directed towards the enantioselective reduction of the nitro group to an amino group, followed by further chiral derivatization. Another avenue would be the asymmetric functionalization of the methyl groups or the quinoline (B57606) ring itself.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the quinoline ring system is another viable approach. This would involve designing synthetic pathways that transfer the chirality of the starting material to the final product.
Resolution of Racemates: While less efficient, the separation of racemic mixtures of this compound derivatives through techniques like chiral chromatography or diastereomeric salt formation will remain a practical method for obtaining enantiomerically pure compounds.
The primary challenge in this area will be the development of highly stereoselective reactions that are also high-yielding and atom-economical. The steric hindrance posed by the dimethyl substitution pattern may also necessitate the design of bespoke catalysts and reaction conditions.
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Improving the efficiency and selectivity of synthetic routes to this compound and its derivatives is a critical research objective. The exploration of novel catalytic transformations will be at the heart of these endeavors. Key areas of focus will include:
C-H Activation: Direct functionalization of the C-H bonds of the quinoline core or the methyl groups would provide a more atom-economical and environmentally benign synthetic route compared to traditional cross-coupling reactions. Developing catalysts that can selectively activate specific C-H bonds in the presence of multiple functional groups will be a significant challenge.
Advanced Cross-Coupling Reactions: While established methods exist, the development of new catalysts and ligands for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings tailored for substituted nitroquinolines could lead to more efficient and versatile syntheses of a wider range of derivatives.
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a powerful tool for accessing novel reactivity. Future research could explore photoredox-catalyzed reactions to introduce new functional groups onto the this compound scaffold under mild conditions.
Overcoming challenges such as catalyst deactivation, achieving high regioselectivity, and ensuring the compatibility of catalytic systems with the various functional groups present in the molecule will be paramount for success.
Integration into Flow Chemistry Systems for Continuous Synthesis and Process Intensification
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. The integration of the synthesis of this compound into flow chemistry systems is a promising area for future research.
Key research directions will involve:
Development of Flow-Compatible Reactions: Adapting existing batch reactions for a continuous flow setup and developing new synthetic methodologies that are amenable to flow conditions will be essential. This includes the use of immobilized catalysts and reagents to simplify purification processes.
Multi-step Continuous Synthesis: The ultimate goal would be to develop a fully continuous, multi-step synthesis of this compound and its derivatives, from simple starting materials to the final product, without the need for isolation of intermediates.
Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques to monitor reaction progress and product quality in real-time will be crucial for the effective control and optimization of continuous flow processes.
The primary challenges will be in managing the handling of solids in flow, preventing reactor fouling, and ensuring the long-term stability and activity of immobilized catalysts.
Strategic Applications in Advanced Material Science Precursor Development
The unique electronic and photophysical properties that can be anticipated from the this compound scaffold make it an attractive candidate as a precursor for advanced materials. Future research will likely explore its potential in several areas:
Organic Light-Emitting Diodes (OLEDs): The quinoline core is a known component in many emissive materials. By functionalizing this compound, it may be possible to develop new organic semiconductors with tailored HOMO/LUMO levels and emission characteristics suitable for use in OLEDs.
Organic Photovoltaics (OPVs): As an electron-accepting moiety, the nitroquinoline core could be incorporated into donor-acceptor polymers or small molecules for use in the active layer of organic solar cells.
Sensors: The fluorine atom and the nitro group can act as sites for interaction with various analytes. This opens up the possibility of developing chemosensors based on derivatives of this compound that can detect specific ions or molecules through changes in their optical or electronic properties.
The main challenge in this area will be to establish clear structure-property relationships to guide the rational design of new materials with desired performance characteristics.
Synergistic Approaches Combining Experimental Synthetic and Computational Methodologies
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. For this compound, a synergistic approach will be invaluable.
Future research will benefit from:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of key synthetic transformations, providing insights that can be used to optimize reaction conditions and improve yields and selectivities.
Prediction of Properties: Computational methods can be employed to predict the electronic, optical, and material properties of virtual derivatives of this compound, allowing for the in silico screening of large numbers of compounds before committing to their synthesis.
Rational Design of Catalysts and Materials: By understanding the underlying principles governing catalyst activity and material performance through computational modeling, it will be possible to rationally design new catalysts and materials with enhanced properties.
The challenge lies in the accuracy of computational models and the need for experimental validation of theoretical predictions. A close collaboration between computational and experimental chemists will be essential for realizing the full potential of this synergistic approach.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
